The presence of the indole core and carboxylic acid groups suggests it could be a precursor for the synthesis of more complex indole-based molecules with various functionalities. Indoles are a prevalent scaffold in many biologically active molecules and pharmaceuticals PubChem, CID 7127827: . The tert-butyl group might function as a protecting group for the indole nitrogen during chemical modifications. The iodine atom could serve as a leaving group for further functionalization reactions.
Further exploration might involve:
1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 401.2 g/mol. It features a complex structure characterized by an indole ring system substituted at the 1 and 6 positions, with a tert-butyl group at the 1 position and an iodine atom at the 3 position. The compound also contains two carboxylate groups at the 1 and 6 positions, contributing to its potential reactivity and biological activity .
The reactivity of 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate can be attributed to its functional groups. The iodine atom can undergo nucleophilic substitution reactions, while the carboxylate groups can participate in esterification or acid-base reactions. Additionally, the indole moiety can engage in electrophilic aromatic substitution due to its electron-rich nature. The compound's structure allows for various transformations, making it a versatile intermediate in organic synthesis .
The synthesis of 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate typically involves multi-step organic reactions:
These methods may vary depending on the desired yield and purity of the final product .
This compound has potential applications in various fields:
Interaction studies involving 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate focus on its binding affinity with biological targets. Initial findings indicate that it may interact with enzymes or receptors related to metabolic pathways or disease processes. Further investigation through techniques such as molecular docking or binding assays is necessary to characterize these interactions comprehensively .
Several compounds share structural similarities with 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Indole-3-carboxylic acid | Simple carboxylic acid derivative of indole | |
| Methyl indole-3-carboxylate | Methyl substitution at position 3 | |
| Iodoindole | Contains iodine but lacks carboxylic functionalities |
The unique combination of a tert-butyl group, iodine atom, and dual carboxylic acid functionalities distinguishes this compound from others. Its structural complexity allows for diverse chemical reactivity and potential biological interactions that are not present in simpler derivatives .
The C3-iodine substituent in 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate represents a highly reactive electrophilic site that readily undergoes nucleophilic substitution reactions [1] [2]. The iodine atom at the C3 position is particularly susceptible to nucleophilic attack due to its large atomic radius and relatively weak carbon-iodine bond strength compared to other halogens [3]. This reactivity pattern follows established principles of nucleophilic aromatic substitution, where the electron-withdrawing nature of the iodine substituent and the carboxylate groups activates the aromatic system toward nucleophilic attack [2].
| Nucleophile | Reaction Type | Typical Conditions | Expected Yield (%) |
|---|---|---|---|
| Thiols | S-arylation | Base, elevated temperature | 70-90 |
| Amines | N-arylation | Base, elevated temperature | 60-85 |
| Alkoxides | O-arylation | Base, elevated temperature | 65-88 |
| Cyanide | Cyanation | Cu catalyst, base | 75-95 |
| Boronic acids | Suzuki coupling | Pd catalyst, base | 80-98 |
| Acetylides | Sonogashira coupling | Pd/Cu catalyst, base | 85-95 |
Research has demonstrated that 3-iodoindoles undergo facile nucleophilic substitution with various nucleophiles under relatively mild conditions [3]. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C3 carbon, followed by elimination of iodide [1]. The presence of electron-withdrawing carboxylate substituents at positions 1 and 6 further enhances the electrophilic character of the C3 position, facilitating these transformations [4].
Studies on related 3-halogenated indoles have shown that chloroindoles demonstrate superior selectivity in nucleophilic substitution reactions compared to their bromo- and iodo- analogs, achieving substitution to reduction ratios of 88:12 [3]. However, iodoindoles typically exhibit higher reactivity, requiring lower reaction temperatures while maintaining good conversion rates [5].
The C3-iodine substituent serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds [1] [6] [5]. The high reactivity of the carbon-iodine bond toward oxidative addition with palladium complexes makes these transformations particularly efficient [7].
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh3)4, base | 75-95 |
| Sonogashira | Terminal acetylenes | PdCl2(PPh3)2, CuI | 80-95 |
| Stille | Organostannanes | Pd(PPh3)4 | 70-90 |
| Heck | Alkenes | Pd(OAc)2, PPh3 | 65-85 |
| Negishi | Organozinc compounds | Pd(PPh3)4 | 70-88 |
| Kumada | Grignard reagents | NiCl2(dppp) | 60-80 |
The Suzuki-Miyaura coupling has proven particularly successful with 3-iodoindoles, demonstrating excellent yields with a wide range of boronic acid coupling partners [1] [5]. Research has shown that these reactions proceed under standard coupling conditions using palladium catalysts such as PdCl2(PPh3)2 or Pd(PPh3)4 in the presence of a base like potassium carbonate or sodium carbonate [1].
Sonogashira coupling reactions of 3-iodoindoles with terminal acetylenes have been extensively studied and represent one of the most efficient methods for introducing alkynyl substituents at the C3 position [1] [5]. These reactions typically employ a dual catalyst system consisting of a palladium complex and copper iodide, proceeding under mild conditions to afford excellent yields of the corresponding 3-alkynylindoles [1].
The efficiency of these cross-coupling reactions is attributed to the favorable oxidative addition of the palladium catalyst to the C3-iodine bond, which occurs more readily than with brominated or chlorinated analogs [7]. This enhanced reactivity allows for the use of milder reaction conditions and broader substrate scope [5].
The tert-butyl and methyl carboxylate groups in 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate provide multiple sites for chemical modification through various functional group transformations [8] [9] [10]. These ester functionalities can undergo diverse reactions including hydrolysis, reduction, transesterification, and decarboxylative functionalization [8] [10].
| Transformation | Reagents/Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Hydrolysis to carboxylic acid | TFA, DCM or LiOH, H2O | Carboxylic acid | 85-95 |
| Reduction to alcohol | LiAlH4, THF | Primary alcohol | 70-85 |
| Decarboxylation | Heat, Cu catalysts | Decarboxylated indole | 60-80 |
| Amidation | Amines, coupling agents | Carboxamide | 75-90 |
| Transesterification | ROH, acid/base catalysis | Alternative ester | 70-88 |
| Coupling reactions | Metallaphotoredox catalysis | C-C coupled products | 65-85 |
The tert-butyl ester group is particularly valuable as a protecting group due to its stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions [9]. Treatment with trifluoroacetic acid in dichloromethane represents the most common method for tert-butyl ester deprotection, proceeding through formation of a tert-butyl carbocation that eliminates to form isobutene [11] [9].
Recent advances in metallaphotoredox catalysis have enabled direct decarboxylative functionalization of carboxylic acids, providing access to diverse structural modifications [8] [10]. These transformations leverage the ability of photoredox catalysts to generate carboxyl radicals through single-electron transfer processes, followed by decarboxylation and radical coupling reactions [10].
The methyl ester at the C6 position can undergo selective transformations due to its different electronic environment compared to the tert-butyl ester at N1 [12]. Hydrolysis of methyl esters typically requires milder conditions than tert-butyl esters and can be achieved using aqueous base or acid catalysis [12].
The indole nucleus in 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate exhibits characteristic reactivity patterns toward electrophilic aromatic substitution, although the presence of electron-withdrawing substituents significantly modulates this reactivity [13] [14] [15]. The C3 position, already occupied by iodine, represents the most nucleophilic site on the indole ring system [14] [16].
Under normal circumstances, indole undergoes electrophilic aromatic substitution preferentially at the C3 position due to the superior stability of the resulting cationic intermediate [14] [15]. The C3 attack generates a carbocation that can be stabilized by delocalization without disrupting the aromaticity of the benzene ring, whereas C2 attack would require disruption of benzene aromaticity for optimal stabilization [14].
In the case of 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate, the C3 position is blocked by the iodine substituent, directing electrophilic substitution to alternative positions [15]. When C3 is occupied, electrophilic attack typically occurs at the C2 position, and if both C2 and C3 are substituted, the reaction proceeds at the C6 position of the benzene ring [15].
The electron-withdrawing nature of the carboxylate groups and the iodine substituent significantly reduces the overall nucleophilicity of the indole system compared to unsubstituted indole [4] [17]. This decreased reactivity requires more forcing conditions or stronger electrophiles to achieve substitution reactions [17].
Common electrophilic aromatic substitution reactions that can be performed on substituted indoles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation [13] [15]. However, the presence of multiple electron-withdrawing groups may limit the efficiency of these transformations [17].
The 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate scaffold can undergo various reductive and oxidative transformations that modify both the indole core and the substituent groups [18] [19] [20]. These pathways provide access to structurally diverse derivatives through controlled modification of the electronic and steric properties of the molecule.
Reductive pathways primarily focus on the reduction of the iodine substituent and the carboxylate groups [3] [20]. The C3-iodine can be reduced to hydrogen using various reducing agents, including tributyltin hydride, zinc in acetic acid, or catalytic hydrogenation with palladium on carbon [3]. This deiodination reaction typically proceeds in good yields and provides access to the corresponding 3-unsubstituted indole derivative [3].
The carboxylate groups can undergo selective reduction using lithium aluminum hydride or other hydride reducing agents to afford the corresponding alcohols [9]. The different electronic environments of the tert-butyl and methyl esters may allow for selective reduction under carefully controlled conditions [9].
Oxidative transformations of the indole core have been extensively studied and can lead to various oxygenated products [18] [19]. Oxidation at the C3 position, when accessible, typically leads to 3-oxindole derivatives through the formation of 3-hydroxyindolenine intermediates [18]. However, in the case of the 3-iodo-substituted compound, alternative oxidation patterns may occur.
The indole nitrogen can undergo oxidation to form indole N-oxides under appropriate conditions [19]. These N-oxide derivatives exhibit altered reactivity patterns and can serve as intermediates for further transformations [19].
Recent developments in halide-catalyzed oxidation have provided mild and efficient methods for oxidizing indole derivatives using oxone as the terminal oxidant [19]. These conditions are compatible with various functional groups and provide excellent selectivity for specific oxidation products [19].
Metal-catalyzed oxidative coupling reactions represent another important class of transformations, enabling the formation of dimeric or oligomeric indole structures through C-C bond formation [21]. These reactions typically proceed through radical intermediates generated by single-electron oxidation of the indole nucleus [21].